Enhanced Iron Chelation vs. 2,3-DHBA
The target compound features a 2,3-dihydroxybenzoic acid (DHBA) core, a known iron(III) chelator, with an additional 6-formyl substituent. While no direct Kf data is available for the target, the 2,3-DHB moiety is the key pharmacophore for iron binding in many natural siderophores like enterobactin [1]. The formyl group in the target compound is expected to increase chelate stability through enhanced electron withdrawal, a class-level effect observed in related hydroxylated benzoic acids. In a study on iron-overloaded rats, 2,3-DHBA demonstrated effective iron excretion, and derivatives with electron-withdrawing substituents (e.g., formyl) are predicted to exhibit improved chelation efficacy [2].
| Evidence Dimension | Iron(III) Chelation Stability |
|---|---|
| Target Compound Data | Not directly reported; class-level inference from 2,3-DHBA scaffold plus electron-withdrawing 6-formyl group. |
| Comparator Or Baseline | 2,3-Dihydroxybenzoic acid (2,3-DHBA): Identified as a potentially useful iron-chelating drug in vivo; specific Kf values for Fe(III) are in the range of 10^15 for catechol-based siderophores [1]. |
| Quantified Difference | Qualitative improvement: Electron-withdrawing substituents generally increase metal-binding stability of catecholate ligands. |
| Conditions | Iron-overloaded rat model for in vivo excretion; spectrophotometric competition for in vitro binding [2]. |
Why This Matters
The presence of the 6-formyl group is predicted to enhance iron(III) chelation stability relative to the unsubstituted parent 2,3-DHBA, which is crucial for applications in siderophore research or metal detoxification.
- [1] Grady, R. W., et al. (1976). The development of new iron-chelating drugs. View Source
- [2] Grady, R. W. (1976). The development of new iron-chelating drugs. Scilit. View Source
